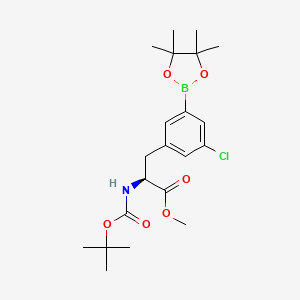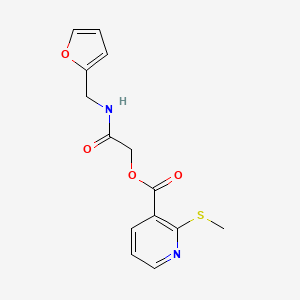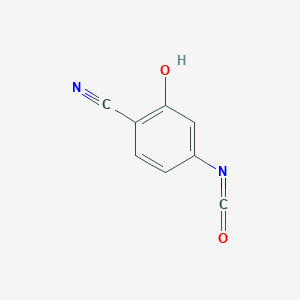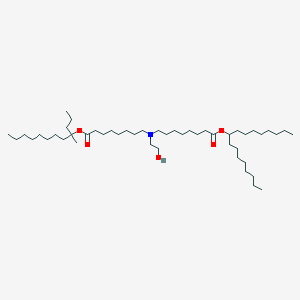
4-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)butan-2-yl tetradecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)butan-2-yl tetradecanoate is a complex organic compound characterized by its long hydrocarbon chains and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)butan-2-yl tetradecanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Esterification: The reaction between heptadecan-9-ol and octanoic acid to form heptadecan-9-yloxy octanoate.
Amidation: The conversion of heptadecan-9-yloxy octanoate to 8-(heptadecan-9-yloxy)-8-oxooctanoic acid.
Amine Addition: The reaction of 8-(heptadecan-9-yloxy)-8-oxooctanoic acid with 2-hydroxyethylamine to form the intermediate compound.
Final Esterification: The reaction of the intermediate compound with butan-2-yl tetradecanoate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)butan-2-yl tetradecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)butan-2-yl tetradecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 4-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)butan-2-yl tetradecanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with cell surface receptors to modulate cellular signaling pathways.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic processes.
Membrane Interaction: Integrating into cell membranes and altering their properties, affecting membrane-bound processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)butan-2-yl dodecanoate
- 4-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)butan-2-yl hexadecanoate
Uniqueness
4-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)butan-2-yl tetradecanoate is unique due to its specific combination of functional groups and long hydrocarbon chains, which confer distinct physicochemical properties and biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C45H89NO5 |
|---|---|
Peso molecular |
724.2 g/mol |
Nombre IUPAC |
4-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]butan-2-yl tetradecanoate |
InChI |
InChI=1S/C45H89NO5/c1-5-8-11-14-17-18-19-20-21-25-30-35-44(48)50-42(4)37-39-46(40-41-47)38-32-27-22-26-31-36-45(49)51-43(33-28-23-15-12-9-6-2)34-29-24-16-13-10-7-3/h42-43,47H,5-41H2,1-4H3 |
Clave InChI |
WYAWHDVPHMYDIL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC(C)CCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1-Adamantylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354362.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B13354366.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B13354374.png)
![4-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride](/img/structure/B13354380.png)

![8-Azaspiro[4.5]dec-2-en-1-one](/img/structure/B13354394.png)
![4-({[2-(2-Chloro-4-nitrophenoxy)ethyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B13354400.png)
![{3-[(Ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-naphthyl ether](/img/structure/B13354403.png)




![6-(2-Fluorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354444.png)

